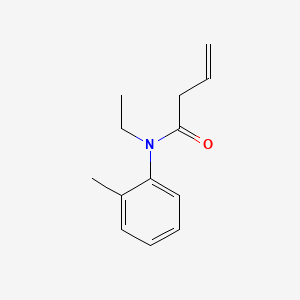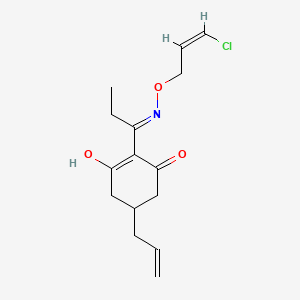
Trimecaine-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimecaine-d10 Hydrochloride: is a deuterated form of trimecaine hydrochloride, which is an organic compound used primarily as a local anesthetic and antiarrhythmic agent. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimecaine due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimecaine-d10 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated mesidine (2,4,6-trimethylphenylamine-d9).
Acylation: The deuterated mesidine is reacted with chloroacetyl chloride to form deuterated chloroacetmesidide.
Amination: The deuterated chloroacetmesidide is then treated with diethylamine to yield deuterated diethylaminoacetmesidide.
Hydrochloride Formation: Finally, the deuterated diethylaminoacetmesidide is converted to this compound by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure consistent reaction conditions and high yield.
Solvent Recovery: Implementing solvent recovery systems to minimize waste and reduce production costs.
Purification: Employing crystallization and recrystallization techniques to achieve high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Trimecaine-d10 Hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
Chemistry:
Isotopic Labeling Studies: Used to study the metabolic pathways and pharmacokinetics of trimecaine.
Analytical Chemistry: Employed as an internal standard in mass spectrometry.
Biology:
Cellular Studies: Used to investigate the effects of local anesthetics on cellular ion channels and membrane permeability.
Medicine:
Pharmacokinetics: Helps in understanding the distribution, metabolism, and excretion of trimecaine in the body.
Drug Development: Aids in the development of new anesthetic drugs with improved efficacy and safety profiles.
Industry:
Quality Control: Used in the quality control of pharmaceutical formulations containing trimecaine.
作用机制
Mechanism: Trimecaine-d10 Hydrochloride, like its non-deuterated counterpart, works by decreasing the permeability of the neuronal cell membrane to sodium ions. This action inhibits the initiation and conduction of nerve impulses, leading to a local anesthetic effect.
Molecular Targets and Pathways:
Sodium Channels: The primary target is the voltage-gated sodium channels on the neuronal cell membrane.
Pathways: The inhibition of sodium influx prevents depolarization and propagation of action potentials, resulting in anesthesia.
相似化合物的比较
Lidocaine Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine Hydrochloride: A longer-acting local anesthetic used in various surgical procedures.
Mepivacaine Hydrochloride: Similar to trimecaine but with a slightly different pharmacokinetic profile.
Uniqueness:
Deuteration: The deuterated form, Trimecaine-d10 Hydrochloride, offers unique advantages in research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies.
Pharmacokinetics: The deuterated compound may exhibit slightly different pharmacokinetic properties, providing insights into the metabolism and excretion of trimecaine.
属性
CAS 编号 |
1346603-63-1 |
|---|---|
分子式 |
C15H25ClN2O |
分子量 |
294.88 g/mol |
IUPAC 名称 |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
InChI 键 |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
同义词 |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
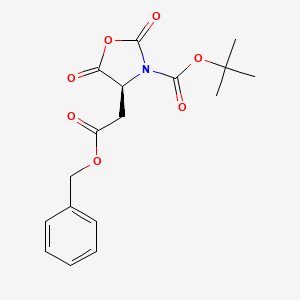
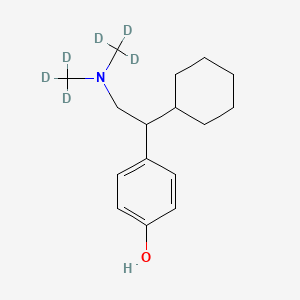
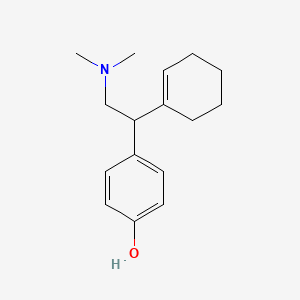
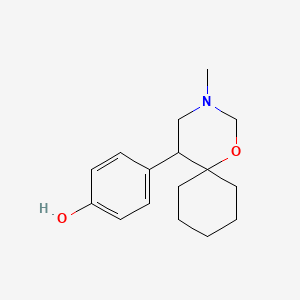
![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
